molecular formula C17H11ClFN5S B2543701 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-53-1

7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2543701
CAS No.: 863460-53-1
M. Wt: 371.82
InChI Key: PGTTZRLTXWANRE-UHFFFAOYSA-N
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Description

7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a 3-chlorophenylmethylsulfanyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Pyrimidine Ring Formation: The pyrimidine ring is then constructed by reacting the triazole intermediate with suitable reagents such as amidines or guanidines under controlled conditions.

    Introduction of Substituents: The 3-chlorophenylmethylsulfanyl and 4-fluorophenyl groups are introduced through nucleophilic substitution reactions, typically using chlorinated and fluorinated aromatic compounds as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the triazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated aromatic compounds, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-bromophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Uniqueness

The uniqueness of 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

IUPAC Name

7-[(3-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5S/c18-12-3-1-2-11(8-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-6-4-13(19)5-7-14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTTZRLTXWANRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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